molecular formula C11H6ClN3OS B2759629 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether CAS No. 439120-55-5

5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether

Cat. No.: B2759629
CAS No.: 439120-55-5
M. Wt: 263.7
InChI Key: LEQWCCKSEKDFIR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted quinoline derivative .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-(5-chloroquinolin-8-yl)oxythiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3OS/c12-8-3-4-9(16-10-6-14-15-17-10)11-7(8)2-1-5-13-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQWCCKSEKDFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC3=CN=NS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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